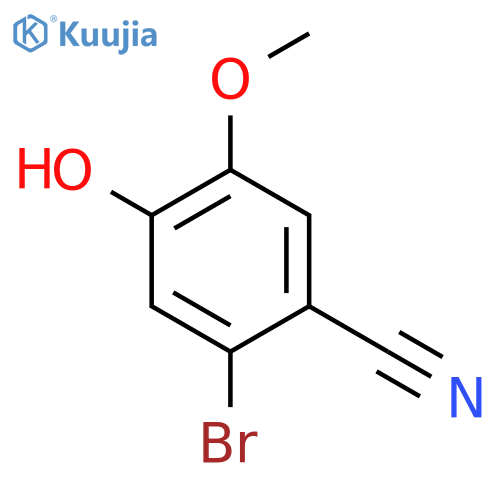

Cas no 161196-87-8 (2-Bromo-4-hydroxy-5-methoxybenzonitrile)

161196-87-8 structure

商品名:2-Bromo-4-hydroxy-5-methoxybenzonitrile

CAS番号:161196-87-8

MF:C8H6BrNO2

メガワット:228.042741298676

MDL:MFCD01448140

CID:4937773

2-Bromo-4-hydroxy-5-methoxybenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-bromo-4-hydroxy-5-methoxybenzonitrile

- STK400375

- ST45143924

- 2-bromo-4-hydroxy-5-methoxybenzenecarbonitrile

- 2-Bromo-4-hydroxy-5-methoxybenzonitrile, AldrichCPR

- AKOS B004172

- ART-CHEM-BB B004172

- 2-BROMO-4-HYDROXY-5-METHOXY-BENZONITRILE

- 2-Bromo-4-hydroxy-5-methoxybenzonitrile

-

- MDL: MFCD01448140

- インチ: 1S/C8H6BrNO2/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,11H,1H3

- InChIKey: SYAGVBJCSTZHSI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=C1C#N)OC)O

計算された属性

- せいみつぶんしりょう: 226.95819 g/mol

- どういたいしつりょう: 226.95819 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 228.04

- トポロジー分子極性表面積: 53.2

- 疎水性パラメータ計算基準値(XlogP): 1.9

2-Bromo-4-hydroxy-5-methoxybenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB457403-250 mg |

2-Bromo-4-hydroxy-5-methoxybenzonitrile; . |

161196-87-8 | 250MG |

€214.20 | 2023-07-18 | ||

| Alichem | A019100511-5g |

2-Bromo-4-hydroxy-5-methoxybenzonitrile |

161196-87-8 | 97% | 5g |

729.30 USD | 2021-06-17 | |

| abcr | AB457403-5g |

2-Bromo-4-hydroxy-5-methoxybenzonitrile; . |

161196-87-8 | 5g |

€1284.10 | 2025-02-16 | ||

| Crysdot LLC | CD12136559-5g |

2-Bromo-4-hydroxy-5-methoxybenzonitrile |

161196-87-8 | 97% | 5g |

$708 | 2024-07-23 | |

| 1PlusChem | 1P00HZ43-250mg |

2-BROMO-4-HYDROXY-5-METHOXYBENZONITRILE |

161196-87-8 | 97% | 250mg |

$149.00 | 2024-06-20 | |

| abcr | AB457403-1g |

2-Bromo-4-hydroxy-5-methoxybenzonitrile; . |

161196-87-8 | 1g |

€464.50 | 2025-02-16 | ||

| abcr | AB457403-5 g |

2-Bromo-4-hydroxy-5-methoxybenzonitrile; . |

161196-87-8 | 5g |

€1,264.30 | 2023-07-18 | ||

| abcr | AB457403-1 g |

2-Bromo-4-hydroxy-5-methoxybenzonitrile; . |

161196-87-8 | 1g |

€457.90 | 2023-07-18 | ||

| Enamine | EN300-761076-1.0g |

2-bromo-4-hydroxy-5-methoxybenzonitrile |

161196-87-8 | 1.0g |

$146.0 | 2023-03-17 | ||

| Enamine | EN300-761076-5.0g |

2-bromo-4-hydroxy-5-methoxybenzonitrile |

161196-87-8 | 5.0g |

$388.0 | 2023-03-17 |

2-Bromo-4-hydroxy-5-methoxybenzonitrile 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

161196-87-8 (2-Bromo-4-hydroxy-5-methoxybenzonitrile) 関連製品

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 857369-11-0(2-Oxoethanethioamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:161196-87-8)2-Bromo-4-hydroxy-5-methoxybenzonitrile

清らかである:99%

はかる:1g

価格 ($):204.0